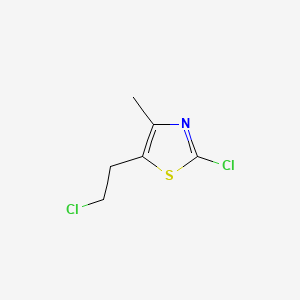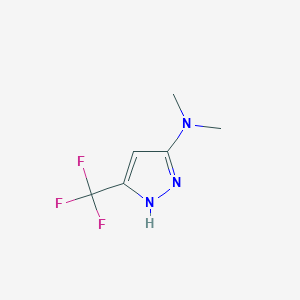
6-(5-Nitro-1,3-dioxoisoindol-2-yl)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-Nitro-1,3-dioxoisoindol-2-yl)hexanoic acid is an organic compound that belongs to the class of phthalimides. Phthalimides are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of a nitro group at the 4-position of the phthalimide ring and a carboxypentyl chain attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of fuming nitric acid and concentrated sulfuric acid to nitrate phthalimide, resulting in 4-nitrophthalimide . The nitration reaction is carried out at low temperatures (10-15°C) to control the reaction rate and prevent decomposition. The resulting 4-nitrophthalimide is then reacted with 5-bromopentanoic acid in the presence of a base such as potassium carbonate to introduce the carboxypentyl chain.
Industrial Production Methods
Industrial production of 6-(5-Nitro-1,3-dioxoisoindol-2-yl)hexanoic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
6-(5-Nitro-1,3-dioxoisoindol-2-yl)hexanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The phthalimide ring can be hydrolyzed under acidic or basic conditions to yield phthalic acid derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed
Reduction: 4-amino-N-(5-carboxypentyl)phthalimide.
Substitution: Various substituted phthalimides depending on the nucleophile used.
Hydrolysis: Phthalic acid derivatives.
Applications De Recherche Scientifique
6-(5-Nitro-1,3-dioxoisoindol-2-yl)hexanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents and other pharmaceuticals.
Material Science: The compound is used in the development of organic π-conjugated materials for electronic devices such as sensors and photovoltaic cells.
Biological Studies: It is employed in the study of enzyme inhibitors and as a probe for biochemical assays.
Mécanisme D'action
The mechanism of action of 6-(5-Nitro-1,3-dioxoisoindol-2-yl)hexanoic acid depends on its application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
6-(5-Nitro-1,3-dioxoisoindol-2-yl)hexanoic acid can be compared with other phthalimide derivatives such as:
4-nitrophthalimide: Lacks the carboxypentyl chain, making it less versatile in certain applications.
N-(5-carboxypentyl)phthalimide: Lacks the nitro group, resulting in different reactivity and biological activity.
4-amino-N-(5-carboxypentyl)phthalimide: Formed by the reduction of this compound, with different chemical and biological properties.
The presence of both the nitro group and the carboxypentyl chain in this compound makes it unique and valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H14N2O6 |
|---|---|
Poids moléculaire |
306.27 g/mol |
Nom IUPAC |
6-(5-nitro-1,3-dioxoisoindol-2-yl)hexanoic acid |
InChI |
InChI=1S/C14H14N2O6/c17-12(18)4-2-1-3-7-15-13(19)10-6-5-9(16(21)22)8-11(10)14(15)20/h5-6,8H,1-4,7H2,(H,17,18) |
Clé InChI |
NXXKBRGGMSPDNK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCCCCC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,3,5,6-Tetrahydrobenzo[b][1,5]diazocin-4(1H)-one](/img/structure/B8752554.png)



